molecular formula C5H10BrFZn B6294886 5-Fluoropentylzinc bromide, 0.50 M in THF CAS No. 1037176-29-6

5-Fluoropentylzinc bromide, 0.50 M in THF

Cat. No.: B6294886
CAS No.: 1037176-29-6
M. Wt: 234.4 g/mol
InChI Key: SQELNCMIYAWGSQ-UHFFFAOYSA-M
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Description

5-Fluoropentylzinc bromide, 0.50 M in tetrahydrofuran, is an organozinc compound widely used in organic synthesis. It is a solution of 5-Fluoropentylzinc bromide in tetrahydrofuran, a common solvent in organic chemistry. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Fluoropentylzinc bromide can be synthesized through the reaction of 5-Fluoropentyl bromide with zinc in the presence of tetrahydrofuran. The reaction typically involves the following steps:

  • Dissolution of zinc powder in tetrahydrofuran.
  • Addition of 5-Fluoropentyl bromide to the zinc solution.
  • Stirring the mixture at room temperature or slightly elevated temperatures to facilitate the formation of 5-Fluoropentylzinc bromide.

Industrial Production Methods

In industrial settings, the production of 5-Fluoropentylzinc bromide follows similar principles but on a larger scale. The process involves:

  • Using high-purity zinc and 5-Fluoropentyl bromide.
  • Employing automated reactors to control reaction conditions precisely.
  • Ensuring the purity of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-Fluoropentylzinc bromide undergoes various types of reactions, including:

    Nucleophilic substitution reactions: It can react with electrophiles to form new carbon-carbon bonds.

    Oxidation and reduction reactions: It can participate in redox reactions under specific conditions.

    Coupling reactions: It is often used in cross-coupling reactions to form complex organic molecules.

Common Reagents and Conditions

    Electrophiles: Aldehydes, ketones, and alkyl halides are common electrophiles that react with 5-Fluoropentylzinc bromide.

    Catalysts: Palladium or nickel catalysts are often used in coupling reactions.

    Solvents: Tetrahydrofuran is the preferred solvent due to its ability to stabilize the organozinc compound.

Major Products

The major products formed from reactions involving 5-Fluoropentylzinc bromide include:

    Alcohols: Formed through nucleophilic addition to carbonyl compounds.

    Alkanes and alkenes: Formed through coupling reactions with alkyl halides.

Scientific Research Applications

5-Fluoropentylzinc bromide has numerous applications in scientific research, including:

    Organic synthesis: It is used to construct complex organic molecules, particularly in the pharmaceutical industry.

    Medicinal chemistry: It is employed in the synthesis of potential drug candidates.

    Material science: It is used in the preparation of novel materials with unique properties.

    Biological studies: It is utilized in the synthesis of biologically active compounds for research purposes.

Mechanism of Action

The mechanism of action of 5-Fluoropentylzinc bromide involves its role as a nucleophile in various chemical reactions. The compound’s zinc atom facilitates the formation of carbon-carbon bonds by donating electrons to electrophilic centers. This process is crucial in forming new molecular structures and is widely exploited in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoropentylmagnesium bromide: Another organometallic compound used in similar reactions.

    5-Fluoropentyl lithium: A highly reactive organolithium compound with similar applications.

    5-Fluoropentylboronic acid: Used in Suzuki coupling reactions.

Uniqueness

5-Fluoropentylzinc bromide is unique due to its moderate reactivity compared to other organometallic compounds. It offers a balance between reactivity and stability, making it suitable for a wide range of synthetic applications. Its use in tetrahydrofuran as a solvent further enhances its versatility in organic synthesis.

Properties

IUPAC Name

bromozinc(1+);1-fluoropentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10F.BrH.Zn/c1-2-3-4-5-6;;/h1-5H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQELNCMIYAWGSQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]CCCCF.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10BrFZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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